Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[2-(diphenylphosphino)-phenyl]ether oxide can be synthesized through a reaction involving diphenyl ether and chlorodiphenylphosphine. The process typically involves the following steps :
Dilution of Diphenyl Ether: Diphenyl ether is diluted in hexane and cooled to -78°C.
Addition of n-Butyllithium: A solution of n-butyllithium in hexane is added dropwise to the diphenyl ether solution, and the mixture is stirred for 1 hour.
Reaction with Chlorodiphenylphosphine: A solution of chlorodiphenylphosphine in hexane is added to the reaction mixture, which is then stirred at room temperature for 16 hours.
Isolation of Product: The solvent is removed by rotary evaporation, and the resulting product is washed with acetone and dried under vacuum to yield Bis[2-(diphenylphosphino)-phenyl]ether oxide as a white powder.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process described above can be scaled up for industrial applications. The key factors in industrial production would include maintaining the reaction conditions and ensuring the purity of the reagents used.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(diphenylphosphino)-phenyl]ether oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halides and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
Bis[2-(diphenylphosphino)-phenyl]ether oxide has a wide range of applications in scientific research, including :
Chemistry: Used as a ligand in catalysis, particularly in hydroformylation and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which Bis[2-(diphenylphosphino)-phenyl]ether oxide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating various chemical transformations. The wide bite angle of the ligand allows for greater flexibility and efficiency in catalysis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Bis[2-(diphenylphosphino)-phenyl]ether oxide is unique due to its specific bite angle and flexibility, which make it particularly effective in certain catalytic applications. Its ability to form stable complexes with various metals enhances its utility in a wide range of chemical reactions .
Properties
IUPAC Name |
[2-(2-diphenylphosphorylphenoxy)phenyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O2P2/c37-40(31-21-9-3-10-22-31,32-23-11-4-12-24-32)36-28-16-14-26-34(36)38-33-25-13-15-27-35(33)39(29-17-5-1-6-18-29)30-19-7-2-8-20-30/h1-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKBVNQSGONNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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